![molecular formula C8H2Cl2F3N3 B14046076 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product. These methods allow for better control over reaction parameters, leading to higher purity and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Halogenation Reagents: Chlorine and fluorine sources such as N-chlorosuccinimide (NCS) and Selectfluor.
Difluoromethylation Reagents: Difluoromethyl halides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can be further explored for their biological activities .
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-(difluoromethyl)pyrimidine: Shares similar halogenation patterns but lacks the pyrido ring structure.
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring and phenylsulfonyl group, offering different chemical properties.
Uniqueness
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine is unique due to its specific combination of halogenation and difluoromethylation, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Eigenschaften
Molekularformel |
C8H2Cl2F3N3 |
|---|---|
Molekulargewicht |
268.02 g/mol |
IUPAC-Name |
4,7-dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-2-1-14-6(10)3(11)4(2)15-8(16-5)7(12)13/h1,7H |
InChI-Schlüssel |
AUFOQCOQKQWRLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




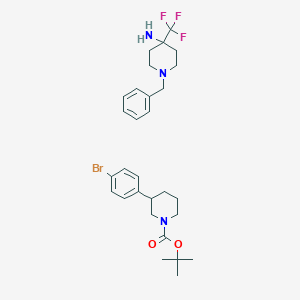

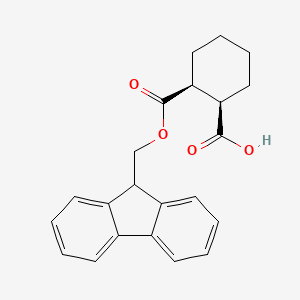
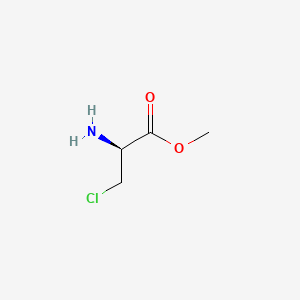
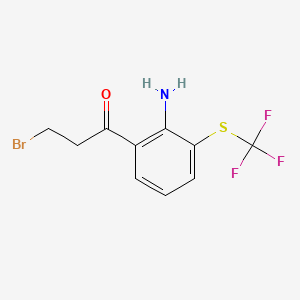

![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
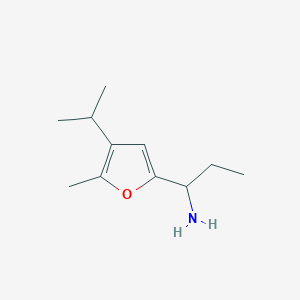
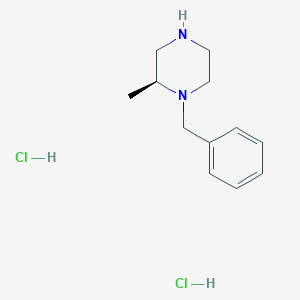
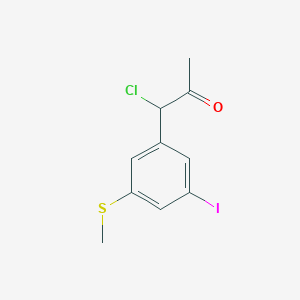
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)

